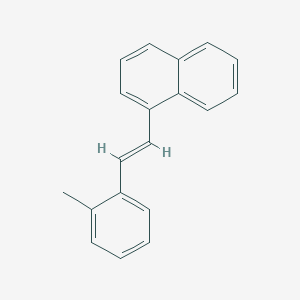

1-(2-Methylstyryl)naphthalene

Description

1-(2-Methylstyryl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a styryl group (a vinylbenzene moiety) bearing a methyl group at the 2-position of the benzene ring. This structure combines the extended π-conjugation of naphthalene with the steric and electronic effects of the styryl substituent.

However, its environmental persistence and toxicity profile remain understudied compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .

Propriétés

Formule moléculaire |

C19H16 |

|---|---|

Poids moléculaire |

244.3 g/mol |

Nom IUPAC |

1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+ |

Clé InChI |

JFYOSUYIDPDIAI-BUHFOSPRSA-N |

SMILES isomérique |

CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32 |

SMILES canonique |

CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .

Analyse Des Réactions Chimiques

1-(2-Methylstyryl)naphthalene undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-(2-Methylstyryl)naphthalene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Methylstyryl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, including those involved in cell signaling and metabolism . The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Table 1. Physicochemical Properties of Selected Naphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Octanol-Water) | Key Structural Features |

|---|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 218 | 3.30 | Unsubstituted PAH |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 245 | 3.87 | Methyl group at position 1 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241 | 3.82 | Methyl group at position 2 |

| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 213 (at 100 mmHg) | ~4.2 (estimated) | Bromoethyl substituent |

| This compound | C₁₉H₁₆ | 244.34 | Not reported | ~5.0 (estimated) | Styryl group with 2-methyl substitution |

Key Observations:

- Substituent Effects : The styryl group in this compound introduces steric bulk and extended conjugation, likely increasing hydrophobicity (higher Log P) compared to methyl or bromoethyl derivatives .

- Thermal Stability : Methylnaphthalenes exhibit higher boiling points than unsubstituted naphthalene due to increased molecular weight and van der Waals interactions. The styryl derivative’s boiling point is expected to exceed 300°C, though experimental data are lacking .

Toxicological Profiles

Table 2. Comparative Toxicity of Naphthalene Derivatives

Mechanistic Insights:

- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity in hepatic and renal tissues .

Environmental Fate and Bioaccumulation

- Persistence : Methylnaphthalenes exhibit moderate environmental persistence (half-life ~2–14 days in water). The styryl derivative’s larger size and hydrophobicity may enhance bioaccumulation in lipid-rich tissues .

- Degradation Pathways : Microbial degradation of methylnaphthalenes occurs via dioxygenase-mediated ring cleavage. The styryl group’s vinyl linkage may resist biodegradation, leading to longer environmental retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.